Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

Description

The exact mass of the compound Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h15-17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVKLBIJXLIPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865936 | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38970-72-8 | |

| Record name | 1,1′-(1,1,3-Trimethyl-1,3-propanediyl)bis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38970-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,1,3-trimethylpropane-1,3-diyl)bis(cyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane

This guide provides a comprehensive, technically detailed pathway for the synthesis of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, a complex branched alkane with a quaternary carbon center. The proposed synthesis is designed for researchers, scientists, and professionals in drug development and materials science who require a robust and well-understood methodology for obtaining this and structurally similar molecules. The narrative emphasizes the causal relationships in experimental design and provides validated protocols for each stage of the synthesis.

Introduction and Strategic Overview

(4-cyclohexyl-2-methylpentan-2-yl)cyclohexane is a saturated hydrocarbon characterized by a sterically hindered quaternary carbon atom, linking a tert-pentyl and a cyclohexyl group, with an additional cyclohexyl substituent. Such highly branched alkanes are of interest in various fields, including as high-density energy fuels and as unique non-polar scaffolds in medicinal chemistry.[1] The synthesis of molecules with quaternary carbon centers presents a significant challenge due to steric hindrance.[2]

A direct, single-step synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust, multi-step approach is proposed, leveraging well-established and reliable organic transformations. The overall strategy involves the construction of a tertiary alcohol intermediate, which is then converted to the final alkane.

The proposed three-step synthesis pathway is as follows:

-

Grignard Reaction: Formation of the key tertiary alcohol intermediate, 4-cyclohexyl-2-methylpentan-2-ol, via the nucleophilic addition of a cyclohexyl Grignard reagent to a suitable ketone.

-

Acid-Catalyzed Dehydration: Elimination of water from the tertiary alcohol to generate a mixture of highly substituted alkenes.

-

Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene intermediates to yield the final product, (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

This pathway is designed to be logical, efficient, and scalable, with each step being a self-validating system with clear success metrics.

Synthesis Pathway and Experimental Protocols

Step 1: Grignard Reaction for the Synthesis of 4-cyclohexyl-2-methylpentan-2-ol

The cornerstone of this synthesis is the creation of the quaternary carbon center. A Grignard reaction is an ideal choice for this purpose, involving the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.[3] In this case, we will react cyclohexylmagnesium bromide with 4-methyl-2-pentanone.

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of the cyclohexyl anion equivalent from the Grignard reagent to the electrophilic carbonyl carbon of 4-methyl-2-pentanone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the tertiary alcohol.

Caption: Mechanism of Grignard reaction to form the tertiary alcohol.

Experimental Protocol:

-

Preparation of Cyclohexylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings.

-

Maintain a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

-

-

Reaction with 4-Methyl-2-pentanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a stirred solution of saturated aqueous ammonium chloride at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-cyclohexyl-2-methylpentan-2-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Cyclohexyl bromide | 163.07 | 1.324 | 164-166 |

| Magnesium | 24.31 | 1.74 | - |

| 4-Methyl-2-pentanone | 100.16 | 0.802 | 116 |

| 4-Cyclohexyl-2-methylpentan-2-ol | 184.32 | - | - |

Step 2: Acid-Catalyzed Dehydration of 4-cyclohexyl-2-methylpentan-2-ol

The tertiary alcohol is now dehydrated to form a mixture of alkenes. This elimination reaction is typically carried out using a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid and heat.[4][5][6] The reaction proceeds via an E1 mechanism.

Reaction Mechanism: The hydroxyl group is first protonated by the acid to form a good leaving group (water). The departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form the double bond. Due to the presence of multiple beta-hydrogens, a mixture of alkene isomers is expected, with the most substituted (Zaitsev's rule) alkene being the major product.

Caption: E1 mechanism for the dehydration of the tertiary alcohol.

Experimental Protocol:

-

Place the purified 4-cyclohexyl-2-methylpentan-2-ol in a round-bottom flask equipped with a distillation apparatus.

-

Add a catalytic amount of concentrated sulfuric acid (or phosphoric acid).

-

Heat the mixture to a temperature sufficient to distill the alkene products as they are formed (typically 100-140 °C for a tertiary alcohol).[6] This also serves to drive the equilibrium towards the products.

-

Collect the distillate, which will contain the alkene mixture and water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

The resulting liquid is a mixture of alkene isomers, which can be used directly in the next step.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step is the saturation of the carbon-carbon double bonds of the alkene isomers to yield the target alkane. This is achieved through catalytic hydrogenation, which involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst.[7][8]

Reaction Mechanism: The alkene and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Pd/C, PtO2, or Ni). The H-H bond is weakened, and hydrogen atoms are added to the same face of the double bond (syn-addition) in a stepwise manner.[7]

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the alkene mixture from the previous step in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by techniques such as GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

-

If necessary, purify the final product by vacuum distillation.

Conclusion

The proposed three-step synthesis provides a reliable and scalable pathway to (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. By employing a Grignard reaction to construct the key quaternary carbon center, followed by a classical dehydration and catalytic hydrogenation, this guide offers a robust framework for obtaining this and other highly branched alkanes. The provided protocols are based on well-established chemical principles and can be adapted for the synthesis of related molecules. Careful execution of each step, particularly the anhydrous conditions required for the Grignard reaction, is crucial for achieving a high overall yield.

References

- Broene, R. D., & Buchwald, S. L. (1993). Catalytic, enantioselective hydrogenation of highly-substituted, unfunctionalized alkenes. Journal of the American Chemical Society, 115(26), 12569–12570.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. Retrieved from [Link]

-

Chad's Prep. (n.d.). Elimination Dehydration. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes II. Retrieved from [Link]

- Chirik, P. J., & Labinger, J. A. (2013). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics, 32(21), 6098-6106.

-

J-GLOBAL. (n.d.). 2-Cyclohexyl-4-methyl-2-pentene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexyl-2-methyl-2-butanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclohexyl-2-methylpentan-2-ol. Retrieved from [Link]

-

Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

- Shenvi, R. A., et al. (2020). Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. Journal of the American Chemical Society, 142(45), 19089–19094.

- U.S. Patent No. 9,056,812 B2. (2015). Process for preparing 4-cyclohexyl-2-methyl-2-butanol.

- Vanable, E. P. (2014). THE CATALYTIC, ENANTIOSELECTIVE HYDROGENATION OF HIGHLY-SUBSTITUTED, UNFUNCTIONALIZED ALKENES.

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

- World Intellectual Property Organization. (2011). Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol. WO2011117360A2.

Sources

- 1. (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8 [matrix-fine-chemicals.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Elimination Dehydration - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-, also known by its IUPAC name (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane and the common synonym 2,4-dicyclohexyl-2-methylpentane, is a saturated hydrocarbon with a complex, sterically hindered structure. This high molecular weight aliphatic compound, with the chemical formula C18H34, is characterized by two cyclohexyl rings linked by a trimethylated propane bridge. Its unique molecular architecture imparts specific physicochemical properties that make it a subject of interest in various industrial and research applications. Primarily, it is utilized as a processing aid in the manufacturing of plastics and resins, where its bulky nature can influence polymer properties such as flexibility and impact resistance. This guide provides a comprehensive overview of its known physicochemical properties, a proposed synthesis protocol based on established organic chemistry principles, and relevant safety information.

Molecular Structure and Identification

The structural formula of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- reveals two cyclohexyl groups attached to a central propane chain at positions 1 and 3. The propane backbone is further substituted with three methyl groups at positions 1 and 3, creating a highly branched and sterically congested molecule.

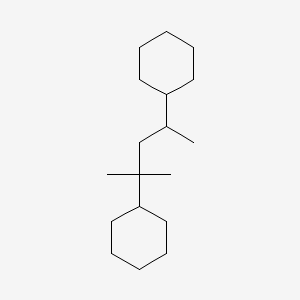

Caption: Molecular structure of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications, from its use as a processing aid to its potential as a non-polar solvent or a component in lubricant formulations.

| Property | Value | Source |

| CAS Number | 38970-72-8 | [1][2] |

| Molecular Formula | C18H34 | [1][2] |

| Molecular Weight | 250.46 g/mol | [1] |

| IUPAC Name | (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane | PubChem |

| Synonyms | 2,4-dicyclohexyl-2-methylpentane | [1][2] |

| Physical State | Clear, colorless liquid | [2] |

| Melting Point | -30 °C | Finetech Industry Limited |

| Boiling Point | 112 °C at 0.7 mmHg | ChemicalBook |

| Density | 0.88 g/cm³ | ChemicalBook |

| Water Solubility | 50 µg/L at 20 °C | [1] |

Proposed Synthesis Protocol: Acid-Catalyzed Alkylation of Cyclohexene with Isobutane

Causality Behind Experimental Choices

The choice of an acid-catalyzed alkylation is based on the desired carbon skeleton of the target molecule. The reaction of two molecules of cyclohexene with one molecule of isobutane can theoretically yield the desired C18H34 structure. The isobutane provides the tertiary carbocation necessary to initiate the reaction and also the branched methyl groups, while the cyclohexene molecules provide the cyclohexyl rings and the remaining carbons of the propane bridge. A strong acid catalyst, such as sulfuric acid or a solid acid catalyst like a zeolite, is essential to protonate the olefin (cyclohexene) and generate the carbocation intermediates that drive the alkylation process. The reaction conditions, such as temperature and pressure, are chosen to favor the alkylation reaction over competing side reactions like polymerization of the olefin.

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Reactor Preparation: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

-

Reactant Charging: The reactor is cooled to a low temperature (e.g., 0-10 °C) and charged with a molar excess of liquid isobutane. Subsequently, cyclohexene is added in a controlled manner. A typical molar ratio of isobutane to cyclohexene would be in the range of 10:1 to minimize olefin polymerization.

-

Catalyst Introduction: A strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like a zeolite (e.g., H-Y or H-beta), is carefully introduced into the reactor. The amount of catalyst will typically be in the range of 5-10% by weight of the reactants.

-

Alkylation Reaction: The reactor is sealed, and the mixture is vigorously stirred while the temperature is maintained at a low level (e.g., 0-15 °C) to control the exothermic reaction and improve the selectivity for the desired alkylate. The pressure will be maintained to keep the reactants in the liquid phase. The reaction is monitored by periodically taking samples and analyzing them by gas chromatography (GC).

-

Reaction Quenching: Upon completion of the reaction (as determined by GC analysis), the reactor is cooled, and the reaction mixture is carefully transferred to a separate vessel containing a quenching agent, such as cold water or a dilute basic solution (e.g., sodium bicarbonate), to neutralize the acid catalyst.

-

Work-up and Isolation: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The organic layer is then washed sequentially with water and brine to remove any remaining impurities.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, filtered, and the excess isobutane and any low-boiling byproducts are removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the desired Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- from other alkylation products and higher molecular weight polymers. The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.

Safety and Handling

Based on the available GHS classification, Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is considered to be a hazardous substance.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Applications

The primary documented industrial application of Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is as a processing aid in the plastics and resin manufacturing sector.[3] Its bulky and non-polar nature can be exploited to modify the physical properties of polymers. For instance, its incorporation into a polymer matrix can:

-

Increase free volume: This can lower the glass transition temperature (Tg) and improve the flexibility and workability of the polymer.

-

Act as an internal lubricant: This can reduce the viscosity of the polymer melt during processing, leading to easier molding and extrusion.

-

Enhance impact resistance: The sterically hindered cyclohexyl groups can absorb and dissipate energy, thereby improving the toughness of the material.

Further research may uncover other potential applications in areas such as specialty lubricants, non-polar solvents for specific chemical reactions, and as a reference standard in analytical chemistry.

Conclusion

Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- is a complex aliphatic hydrocarbon with a unique molecular structure that dictates its physicochemical properties and applications. This technical guide has provided a comprehensive overview of its known characteristics, including its physical properties, safety information, and industrial uses. Furthermore, a detailed, plausible synthesis protocol has been proposed, offering a pathway for its laboratory-scale preparation. As research into novel materials and chemical processes continues, a deeper understanding of such sterically hindered hydrocarbons will be invaluable for the development of new technologies and products.

References

-

PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. [Link]

- Yuzhakova, T., et al. "STUDY ON THE ALKYLATON MECHANISM OF ISOBUTANE WITH 1-BUTENE USING ENVIRONMENTAL FRIENDLY CATALYSTS." Journal of Environmental Protection and Ecology, vol. 15, no. 3, 2014, pp. 1045-1053.

-

PubChem. Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of C18H34 Cyclohexane Derivatives for Researchers and Drug Development Professionals

Foreword: The Structural Elucidation Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a foundational step but a critical pillar upon which all subsequent research and development activities are built. For researchers and scientists working with novel chemical entities, particularly those with complex alicyclic frameworks such as C18H34 cyclohexane derivatives, a comprehensive understanding of their spectroscopic signature is paramount. These derivatives, with their potential for diverse stereochemistry and substitution patterns, demand a multi-faceted analytical approach to unravel their precise architecture. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—applied to the structural elucidation of a representative C18H34 cyclohexane derivative: 1,6-dicyclohexylhexane . The principles and methodologies detailed herein are designed to empower the reader with the practical knowledge and theoretical understanding necessary to confidently characterize these and similar molecules, ensuring the scientific integrity and logical progression of their research endeavors.

The Analytical Challenge: Decoding the C18H34 Cyclohexane Moiety

The molecular formula C18H34, when incorporating a cyclohexane ring, implies the presence of an additional degree of unsaturation. This can manifest as a double bond within an alkyl substituent or as a second ring system. For the purpose of this guide, we will focus on a bicyclic structure, 1,6-dicyclohexylhexane , which possesses this molecular formula and represents a common structural motif in medicinal chemistry. The primary analytical challenge lies in unequivocally determining the connectivity of the constituent parts of the molecule and, where applicable, its stereochemistry. Spectroscopic techniques provide a powerful, non-destructive means to piece together this molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a C18H34 cyclohexane derivative like 1,6-dicyclohexylhexane, both ¹H and ¹³C NMR are indispensable.

Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C spectra, followed by two-dimensional (2D) correlation experiments to establish connectivity.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the C18H34 cyclohexane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

-

-

2D NMR Acquisition (for connectivity):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying protons on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

Interpreting the NMR Spectra of 1,6-Dicyclohexylhexane

The symmetrical nature of 1,6-dicyclohexylhexane simplifies its NMR spectra to some extent. However, the overlapping signals of the cyclohexane and hexyl chain protons necessitate careful analysis.

¹H NMR Spectrum: The ¹H NMR spectrum will exhibit a series of complex multiplets in the aliphatic region (typically 0.8-1.8 ppm).

-

Cyclohexane Protons: The axial and equatorial protons of the cyclohexane rings will give rise to broad, overlapping multiplets. The methine proton at the point of attachment to the hexyl chain (C1 and C6 of the chain) will appear as a distinct multiplet, likely further downfield due to its tertiary nature.

-

Hexyl Chain Protons: The methylene protons of the hexyl chain will also produce overlapping multiplets. The terminal methyl group protons are absent in this structure.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum provides a clearer picture due to the dispersion of signals.

-

Cyclohexane Carbons: The carbons of the two cyclohexane rings will produce a set of signals. Due to the symmetry, we expect to see signals for the methine carbon attached to the chain and the methylene carbons of the ring.

-

Hexyl Chain Carbons: The carbons of the hexyl chain will also give rise to distinct signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,6-Dicyclohexylhexane

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Cyclohexyl CH (attachment point) | ~40-45 |

| Cyclohexyl CH₂ | ~25-35 |

| Hexyl CH₂ (adjacent to ring) | ~35-40 |

| Hexyl CH₂ (internal) | ~28-33 |

Note: These are approximate ranges and can be influenced by solvent and conformational effects.[1]

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecule's mass, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The Logic of Ionization and Fragmentation

Electron Ionization (EI) is a common technique for analyzing non-labile molecules like hydrocarbons. The high-energy electrons used in EI cause the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

-

Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Interpreting the Mass Spectrum of 1,6-Dicyclohexylhexane

The mass spectrum of 1,6-dicyclohexylhexane will exhibit a molecular ion peak and a series of fragment ions.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For C18H34, the molecular ion peak will be observed at an m/z of 250.

-

Fragmentation Pattern: The fragmentation of cycloalkanes is often characterized by the loss of small alkyl radicals and the cleavage of the ring. For 1,6-dicyclohexylhexane, we can expect to see:

-

Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺), resulting in a peak at m/z 167.

-

Cleavage of the hexyl chain, leading to a series of peaks separated by 14 Da (CH₂ units).

-

Prominent peaks corresponding to the cyclohexyl cation (C₆H₁₁⁺) at m/z 83 and further fragmentation of the cyclohexane ring.

-

Table 2: Key Mass Spectrometry Data for 1,6-Dicyclohexylhexane

| m/z | Proposed Fragment |

| 250 | [C₁₈H₃₄]⁺ (Molecular Ion) |

| 167 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55, 69 | Fragments from ring cleavage |

Note: The relative intensities of these peaks provide further structural information.[1]

Visualization: Mass Spectrometry Fragmentation

Caption: Fragmentation pathway of 1,6-dicyclohexylhexane in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For a saturated hydrocarbon like 1,6-dicyclohexylhexane, the IR spectrum is relatively simple but provides confirmatory evidence of its alkane nature.

The Principle of Vibrational Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching and bending modes.

Experimental Protocol: Infrared Spectroscopy Analysis

-

Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is exposed to infrared radiation over a range of wavelengths (typically 4000-400 cm⁻¹), and the transmittance or absorbance is measured.

Interpreting the IR Spectrum of 1,6-Dicyclohexylhexane

The IR spectrum of 1,6-dicyclohexylhexane will be dominated by C-H and C-C bond vibrations.

-

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. The presence of both cyclohexane and linear alkane moieties will contribute to this broad, intense band.

-

C-H Bending: Absorptions in the 1440-1480 cm⁻¹ region correspond to the scissoring and bending vibrations of CH₂ groups.

-

C-C Stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are generally weak and less informative for simple alkanes.

The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O, ~1650 cm⁻¹ for C=C, or ~3300 cm⁻¹ for O-H) is crucial for confirming the saturated hydrocarbon structure.

Table 3: Key Infrared Absorption Bands for 1,6-Dicyclohexylhexane

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2850-2960 | C-H Stretch | Strong |

| 1440-1480 | C-H Bend | Medium |

Note: The exact peak positions can provide subtle information about the cyclic and acyclic nature of the C-H bonds.[2][3]

A Self-Validating System: The Convergence of Spectroscopic Data

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system.

-

NMR provides the detailed carbon-hydrogen framework.

-

MS confirms the molecular weight and offers corroborating structural information through fragmentation.

-

IR verifies the presence of expected functional groups (or their absence).

For 1,6-dicyclohexylhexane, the ¹³C NMR will show a specific number of carbon signals consistent with its symmetry. The ¹H NMR, with the aid of 2D techniques, will reveal the connectivity between the cyclohexane rings and the hexyl linker. The mass spectrum will show a molecular ion at m/z 250 and characteristic fragments at m/z 167 and 83. The IR spectrum will confirm the absence of unsaturation or other functional groups. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment.

Conclusion: From Spectra to Structure

The spectroscopic characterization of C18H34 cyclohexane derivatives is a systematic process that relies on the expert application and interpretation of NMR, MS, and IR data. By following a logical workflow, from initial 1D NMR to detailed 2D correlation experiments and corroboration with mass and infrared data, researchers can confidently elucidate the structures of these complex molecules. The principles and protocols outlined in this guide, using 1,6-dicyclohexylhexane as a representative example, provide a robust framework for the structural determination of novel chemical entities, a cornerstone of successful research and drug development.

References

-

PubChem. Hexane, 1,6-dicyclohexyl-. National Center for Biotechnology Information. [Link]

-

AWS. S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. [Link]

-

Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Journal of Research of the National Bureau of Standards. Infrared absorption spectra of cyclo-hydrocarbons. [Link]

Sources

- 1. Hexane, 1,6-dicyclohexyl- | C18H34 | CID 123123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Naphthoylindoles

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of the 3-(1-naphthoyl)indole scaffold, a core chemical structure for a significant class of synthetic cannabinoids. While the inquiry specified CAS number 38970-72-8, this guide addresses the likely intended subject, 3-(1-naphthoyl)indole (CAS 109555-87-5), due to its high relevance to drug development and cannabinoid research. We will dissect the molecule's structural components, explore its conformational possibilities through experimental and computational lenses, and discuss the profound implications of these properties on its biological activity. This document serves as a foundational resource for researchers engaged in the study of synthetic cannabinoids and the principles of rational drug design.

Initial Consideration: Clarifying the Subject Compound

An initial search for the provided CAS number, 38970-72-8, identifies the compound as (4-cyclohexyl-4-methylpentan-2-yl)cyclohexane , also known as 2,4-dicyclohexyl-2-methylpentane.[1][2] This is an aliphatic cyclic hydrocarbon, a molecule characterized by two cyclohexane rings and a connecting pentane chain. Its structure consists entirely of carbon and hydrogen atoms linked by single bonds, affording it a high degree of flexibility. The conformational landscape of this molecule is dominated by the chair and boat conformations of its two cyclohexane rings and the rotational freedom of the pentane backbone.

However, given the intended audience of researchers and drug development professionals, it is highly probable that the query intended to focus on a psychoactive compound of greater pharmacological interest. The structural features and research context strongly point towards the 3-(1-naphthoyl)indole scaffold, which is the foundational structure for many synthetic cannabinoids, including numerous compounds from the JWH series developed by John W. Huffman.[3][4] This guide will therefore focus on the molecular architecture and conformation of this pharmacologically significant scaffold.

The 3-(1-Naphthoyl)indole Scaffold: A Cornerstone of Synthetic Cannabinoids

The 3-(1-naphthoyl)indole molecule is the parent structure for a large family of synthetic cannabinoids that function as potent agonists of the cannabinoid receptors, CB1 and CB2.[3] Its core consists of an indole ring system linked at the 3-position to a naphthalene ring via a carbonyl group.[5][6] This arrangement forms the essential pharmacophore for interaction with cannabinoid receptors. Prominent examples of N-alkylated derivatives include JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and JWH-073 (1-butyl-3-(1-naphthoyl)indole), which have been extensively studied for their potent cannabimimetic effects.[4][7]

Core Molecular Structure

The molecule's architecture is defined by three key components:

-

Indole Ring: A bicyclic aromatic heterocycle that serves as a crucial anchor for receptor binding. The nitrogen at position 1 is a common site for alkyl substitution, which significantly modulates potency and receptor selectivity.

-

Naphthalene Ring: A bicyclic aromatic hydrocarbon that engages in significant aromatic stacking interactions within the receptor binding pocket.[8]

-

Carbonyl Linker: A ketone group that connects the indole and naphthalene moieties. While initially thought to be a critical hydrogen bond acceptor, studies on analogs where this carbonyl is replaced by a methylene group (e.g., JWH-175) have shown that potent binding is retained, suggesting that its primary role is to maintain the optimal orientation of the two ring systems.[8]

Table 1: Physicochemical Properties of 3-(1-Naphthoyl)indole

| Property | Value | Source(s) |

| CAS Number | 109555-87-5 | [5][6][9] |

| Molecular Formula | C₁₉H₁₃NO | [5][6][9] |

| Molecular Weight | 271.31 g/mol | [5][6][9] |

| IUPAC Name | (1H-indol-3-yl)(naphthalen-1-yl)methanone | [6] |

| Description | Off-white to pale yellow crystalline powder. | [10] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. |

Conformational Dynamics: The Key to Biological Activity

The biological activity of 3-(1-naphthoyl)indole and its derivatives is not solely determined by its 2D structure but is critically dependent on its three-dimensional shape, or conformation. The molecule's flexibility allows it to adopt various spatial arrangements, but only a specific "bioactive conformation" is responsible for effective binding to and activation of cannabinoid receptors.

The primary source of conformational variability is the rotation around the single bonds connecting the indole, carbonyl, and naphthalene components.

Diagram 1: Key Rotational Bonds in 3-(1-Naphthoyl)indole

Caption: Key rotational bonds (τ1 and τ2) determining conformation.

The dihedral angles, τ1 (C2-C3-C(O)-C1') and τ2 (C3-C(O)-C1'-C2'), define the relative orientation of the indole and naphthalene rings. Computational and experimental studies have shown that these orientations are not random.

Evidence from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation in solution. For certain substituted naphthoylindoles, particularly those with bulky groups at the 8-position of the naphthalene ring, variable temperature ¹H NMR experiments have shown evidence of restricted rotation around the bond between the carbonyl carbon and the naphthalene ring (τ2).[11] This restricted rotation, or atropisomerism, indicates a significant energy barrier to interconversion between different conformers. At lower temperatures, separate signals for protons in different rotational isomers can be observed, which coalesce into a single averaged signal as the temperature is raised and the rotational barrier is overcome. This provides direct experimental evidence that specific, stable conformations exist.[11]

Insights from Computational Modeling and Docking

Molecular modeling and receptor docking simulations have been instrumental in elucidating the likely bioactive conformation of naphthoylindoles at the CB1 and CB2 receptors.[12][13] These studies consistently show that for high-affinity binding, the molecule adopts a relatively planar conformation where the indole and naphthalene rings can engage in crucial π-π stacking interactions with aromatic residues (such as tryptophan and phenylalanine) within the receptor's binding pocket.[8]

The N-alkyl chain, present in derivatives like JWH-018, is highly flexible and tends to occupy a hydrophobic channel within the receptor. The length and branching of this chain are critical, with optimal activity generally seen with four- to six-carbon linear chains.[14]

Structure-Activity Relationships (SAR)

The conformation of the naphthoylindole scaffold directly influences its binding affinity (Ki) and efficacy (agonist vs. antagonist activity) at cannabinoid receptors. Substitutions on either the indole or naphthalene rings can alter the preferred conformation and, consequently, the biological activity.

Table 2: Influence of Substitutions on Receptor Affinity

| Substitution Position | Effect on Conformation and Activity | Example(s) | Source(s) |

| Indole N1-position | An alkyl chain (e.g., pentyl) is crucial for high CB1 affinity. The chain's flexibility allows it to fit into a hydrophobic pocket. | JWH-018 (pentyl), JWH-073 (butyl) | [14][15] |

| Indole C2-position | A methyl group generally decreases CB1 affinity but can increase CB2 selectivity. | JWH-015 | [11] |

| Naphthoyl C4-position | Small alkyl groups can enhance both CB1 and CB2 affinity by increasing favorable hydrophobic interactions. | JWH-213 | [11] |

| Naphthoyl C8-position | Halogen substituents introduce steric hindrance, leading to restricted rotation and a significant decrease in CB1 affinity. | JWH-428, JWH-429 | [11] |

Methodologies for Conformational Analysis

Determining the conformational landscape of a flexible molecule like 3-(1-naphthoyl)indole requires a combination of computational and experimental techniques.

Protocol: Computational Conformational Search and Analysis

This protocol outlines a standard workflow for predicting the low-energy conformations of a molecule.

-

2D to 3D Structure Generation:

-

Draw the 2D structure of the molecule (e.g., 3-(1-naphthoyl)indole) in a molecular editor.

-

Convert the 2D drawing into an initial 3D structure.

-

-

Conformational Search:

-

Select the rotatable bonds of interest (τ1 and τ2 as shown in Diagram 1).

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). This involves rotating the selected bonds in discrete steps and calculating the potential energy of each resulting conformer.

-

Causality: The goal is to broadly sample the conformational space to identify all potential low-energy states, not just the global minimum.

-

-

Energy Minimization:

-

Take the collection of generated conformers and perform energy minimization on each one. This process refines the geometry of each conformer to the nearest local energy minimum.

-

Trustworthiness: This step ensures that each identified conformer is a stable structure on the potential energy surface.

-

-

Clustering and Analysis:

-

Cluster the minimized conformers based on root-mean-square deviation (RMSD) to identify unique conformational families.

-

Analyze the dihedral angles and intramolecular interactions (e.g., steric clashes) for the lowest energy conformers.

-

-

Molecular Dynamics (MD) Simulation (Optional):

-

For a more dynamic view, place the lowest-energy conformer in a simulated solvent box and run an MD simulation.

-

Expertise: MD simulations provide insight into how the molecule behaves over time at a given temperature, revealing the transitions between different conformational states and their relative stabilities.

-

Diagram 2: Workflow for Conformational Analysis

Caption: A typical workflow combining computational and experimental methods.

Experimental Approaches

-

X-ray Crystallography: Provides the precise conformation of the molecule in the solid state. While this may not be identical to the conformation in solution or when bound to a receptor, it offers a critical, high-resolution starting point for computational models.[16]

-

NMR Spectroscopy: As discussed, techniques like Nuclear Overhauser Effect (NOE) measurements can provide distance constraints between protons, helping to define the molecule's shape in solution.[17]

Conclusion

The 3-(1-naphthoyl)indole scaffold is a molecule of significant interest in medicinal chemistry and pharmacology. Its biological activity is inextricably linked to its molecular structure and, more subtly, its preferred three-dimensional conformations. The orientation of the naphthalene ring relative to the indole core, governed by the rotational freedom around the central carbonyl linker, is a critical determinant of receptor binding affinity. Understanding these conformational dynamics through a synergistic approach of computational modeling and experimental validation is paramount for the rational design of new ligands with desired potency and selectivity, whether for therapeutic applications or as research tools to further probe the endocannabinoid system.

References

-

Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., Thompson, A. L., Bushell, S., Tartal, C., Hurst, D. P., Reggio, P. H., Selley, D. E., Cassidy, M. P., Wiley, J. L., & Martin, B. R. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & medicinal chemistry, 13(1), 89–112. [Link]

-

Giacoppo, A. S., Betti, L., & Martin, B. R. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 108, 108006. [Link]

-

Huffman, J. W., Padgett, L. W., Isherwood, M. L., Lu, J., Fulp, A., & Wiley, J. L. (2006). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. Bioorganic & medicinal chemistry, 14(1), 286-300. [Link]

-

DEA Diversion Control Division. (n.d.). JWH-073 1-Butyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. U.S. Department of Justice. [Link]

-

Grok. (n.d.). Naphthoylindoles. Grok. Retrieved January 22, 2026, from [Link]

-

Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2014). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life sciences, 97(1), 55–63. [Link]

-

DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. U.S. Department of Justice. [Link]

-

Huffman, J. W., Mabon, R., Wu, M. J., Lu, J., Hart, R., Hurst, D. P., Reggio, P. H., & Wiley, J. L. (2003). 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles. Bioorganic & medicinal chemistry, 11(4), 539–549. [Link]

-

Matrix Fine Chemicals. (n.d.). (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8. [Link]

-

Begum, S., & Basak, A. (2013). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of Chemical Crystallography, 43(1), 1-6. [Link]

-

Wikipedia. (2023, December 19). JWH-018. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone. PubChem. Retrieved January 22, 2026, from [Link]

-

Malinovskis, U., & Privalov, P. L. (2018). Experimental detection of conformational transitions between forms of DNA: problems and prospects. Biophysical journal, 114(5), 1020–1031. [Link]

-

LookChem. (n.d.). 3-(1-Naphthoyl)indole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Naphthoylindole. PubChem. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. (4-CYCLOHEXYL-4-METHYLPENTAN-2-YL)CYCLOHEXANE | CAS 38970-72-8 [matrix-fine-chemicals.com]

- 2. (4-Cyclohexyl-4-methylpentan-2-yl)benzene | C18H28 | CID 57977467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 5. 3-(1-Naphthoyl)indole|lookchem [lookchem.com]

- 6. 3-Naphthoylindole | C19H13NO | CID 10355825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 3-(1-Naphthoyl)indole | 109555-87-5 [chemicalbook.com]

- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JWH-018 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Experimental detection of conformational transitions between forms of DNA: problems and prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethyl-propanediyl bis-cyclohexane Compounds: Synthesis, Properties, and Prospective Applications in Drug Discovery

This technical guide provides a comprehensive overview of trimethyl-propanediyl bis-cyclohexane compounds, with a particular focus on their chemical synthesis, physicochemical properties, and potential applications in the field of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who are interested in exploring novel lipophilic scaffolds for therapeutic innovation.

Introduction: The Structural Significance of Bulky Lipophilic Moieties in Medicinal Chemistry

The incorporation of bulky, lipophilic groups is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Large aliphatic or alicyclic moieties can enhance membrane permeability, influence binding to hydrophobic pockets of target proteins, and impact the overall metabolic stability of a drug candidate. The trimethyl-propanediyl bis-cyclohexane core, characterized by two cyclohexane rings linked by a substituted propane chain, represents a fascinating yet underexplored scaffold in this context. Its inherent three-dimensionality and high lipophilicity make it a compelling starting point for the design of novel chemical entities targeting a range of biological pathways.

This guide will delve into the synthetic routes for accessing these compounds, detail their known chemical and physical properties, and, by drawing parallels with structurally related molecules, explore their potential as anticancer and antimicrobial agents. We will also present a hypothetical framework for their mechanism of action and propose future directions for research.

Synthesis of Trimethyl-propanediyl bis-cyclohexane Compounds: A Plausible Synthetic Approach

While specific literature on the synthesis of 2,4-dicyclohexyl-2-methylpentane (a key trimethyl-propanediyl bis-cyclohexane) is not abundant, a robust and logical synthetic strategy can be devised based on the principles of Friedel-Crafts alkylation.[1][2][3] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings, and its principles can be adapted for the alkylation of cyclohexane.

Proposed Core Synthesis Pathway: Acid-Catalyzed Alkylation of Cyclohexane

A plausible approach involves the reaction of a suitable alkylating agent derived from a trimethyl-propanediyl precursor with cyclohexane in the presence of a strong acid catalyst.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts alkylation pathway for the synthesis of trimethyl-propanediyl bis-cyclohexane.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative methodology for the synthesis of 2,4-dicyclohexyl-2-methylpentane, adapted from established procedures for similar alkylation reactions.

Objective: To synthesize 2,4-dicyclohexyl-2-methylpentane via acid-catalyzed alkylation of cyclohexane.

Materials:

-

Cyclohexane (reagent and solvent grade)

-

2,4-dimethyl-1-pentene (or a suitable precursor that can generate the corresponding carbocation)

-

Anhydrous Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (5%)

-

Brine solution

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add an excess of cyclohexane. The use of excess cyclohexane serves as both the reactant and the solvent, driving the reaction towards the desired product and minimizing side reactions.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise with vigorous stirring.

-

Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2,4-dimethyl-1-pentene) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a 5% sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,4-dicyclohexyl-2-methylpentane.

Causality Behind Experimental Choices:

-

Excess Cyclohexane: Using an excess of the arene (in this case, cyclohexane) is a common strategy in Friedel-Crafts alkylation to minimize polyalkylation, where multiple alkyl groups are added to the same ring.[4]

-

Low Temperature: The initial low temperature is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions, such as rearrangements of the carbocation intermediate.

-

Strong Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to generate the electrophilic carbocation from the alkylating agent.[2]

Physicochemical Properties of Trimethyl-propanediyl bis-cyclohexane Compounds

The physicochemical properties of these compounds are largely dictated by their bulky and nonpolar nature. The following table summarizes key properties for 2,4-dicyclohexyl-2-methylpentane.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄ | [5][6][7] |

| Molecular Weight | 250.47 g/mol | [5][6][7] |

| Appearance | Clear, colorless liquid | [6] |

| CAS Number | 38970-72-8 | [5] |

| Boiling Point | 325.6°C at 760 mmHg | |

| Density | 0.875 g/cm³ | |

| Flash Point | 142.6°C |

These properties highlight the compound's high lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8][9]

Prospective Applications in Drug Development

While there is a lack of direct evidence for the use of trimethyl-propanediyl bis-cyclohexane compounds in drug development, their structural features suggest potential in several therapeutic areas. The high lipophilicity of these compounds could be leveraged to enhance the bioavailability of certain drugs.[10][11]

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer activity of various cyclohexane derivatives. For instance, cyclohexane-1,3-dione derivatives have been synthesized and shown to possess anti-proliferative properties and act as tyrosine kinase inhibitors.[12] It is plausible that the bulky dicyclohexylmethane framework could serve as a scaffold for the design of novel anticancer agents that interact with hydrophobic pockets of cancer-related proteins. The synthesis of cyclopamine derivatives, which have shown anticancer activity, further supports the potential of complex cyclohexane-containing molecules in oncology.[13]

Potential as Antimicrobial Agents

The antimicrobial properties of cyclohexane and its derivatives have also been explored.[14][15] The lipophilic nature of these compounds could facilitate their interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents. The synthesis and evaluation of various cyclohexane derivatives have shown promising activity against a range of bacteria and fungi.[16]

Hypothetical Mechanism of Action and Signaling Pathways

Given the lack of specific biological data, we can propose a hypothetical mechanism of action based on the compound's structure. The bulky and lipophilic nature of the trimethyl-propanediyl bis-cyclohexane scaffold suggests that it could act as a "hydrophobic anchor," facilitating the binding of a pharmacophore to a hydrophobic region of a target protein.

Figure 2: Hypothetical binding model of a trimethyl-propanediyl bis-cyclohexane derivative to a target protein.

This type of interaction could be relevant for inhibiting enzymes with deep hydrophobic binding pockets or for modulating the function of membrane-associated proteins.

Structure-Activity Relationship (SAR) Considerations

While no formal SAR studies have been published for this class of compounds, we can extrapolate from general principles of medicinal chemistry.[17][18][19] Key areas for future SAR exploration would include:

-

Modification of the Linker: Varying the length and substitution pattern of the trimethyl-propanediyl linker could influence the spatial orientation of the two cyclohexane rings, which in turn could affect binding affinity and selectivity.

-

Substitution on the Cyclohexane Rings: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclohexane rings would dramatically alter the polarity and potential for specific interactions with target proteins. This would be a crucial step in transforming the lipophilic core into a drug-like molecule.

-

Stereochemistry: The stereochemical configuration of the chiral centers in the linker and on the rings could have a profound impact on biological activity.

Conclusion and Future Directions

The trimethyl-propanediyl bis-cyclohexane scaffold represents a largely untapped area of chemical space for drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its physicochemical properties make it an intriguing starting point for the design of novel therapeutic agents. Future research should focus on:

-

Developing and optimizing synthetic routes to create a diverse library of derivatives.

-

Screening these compounds against a wide range of biological targets, particularly in the areas of oncology and infectious diseases.

-

Conducting detailed SAR studies to understand the relationship between chemical structure and biological activity.

-

Investigating the ADME-Tox properties of promising lead compounds.

By systematically exploring this unique chemical scaffold, the scientific community may uncover new and effective treatments for a variety of diseases.

References

-

ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

-

Suzhou Vosun Chemical Co.,Ltd. (n.d.). Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis-. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Retrieved from [Link]

-

PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]

-

Semantic Scholar. (2013). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Retrieved from [Link]

-

PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

-

CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Roles of bridge carbon and heteroatom during the dehydrogenation reaction of dicyclohexylmethane derivatives on Pd and Pt catalysts for liquid organic hydrogen carrier. Retrieved from [Link]

-

Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?. Retrieved from [Link]

-

ResearchGate. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. Retrieved from [Link]

-

Scirp.org. (2021). Biological Activity Relationship of Cyclic and Noncyclic Alkanes Using Quantum Molecular Descriptors. Retrieved from [Link]

-

ResearchGate. (2025). Lipophilicity in Drug discovery. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

PubMed. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from [Link]

-

ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexylmethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Retrieved from [Link]

-

PubChem. (n.d.). Hydrogenated mdi. Retrieved from [Link]

- Google Patents. (n.d.). Flavoring with 2,6,6-trimethyl-α-propenyl-1,3-cyclohexadiene-1-methanol substances.

-

Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. Friedel-Crafts Alkylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,4-DICYCLOHEXYL-2-METHYLPENTANE CAS#: 38970-72-8 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2,4-DICYCLOHEXYL-2-METHYLPENTANE | CAS: 38970-72-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. fiveable.me [fiveable.me]

- 18. collaborativedrug.com [collaborativedrug.com]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane

Foreword: Navigating the Synthesis of a Novel Saturated Hydrocarbon

This technical guide delineates a comprehensive approach to the synthesis and characterization of the highly branched, saturated hydrocarbon, (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane. While direct literature on the synthesis of this specific molecule is sparse, the principles of modern organic chemistry provide a clear and logical pathway to its creation and subsequent structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the methodologies for constructing and verifying complex aliphatic structures. We will proceed by proposing a robust synthetic strategy grounded in the well-established Friedel-Crafts alkylation, followed by a meticulous characterization protocol to ensure the unequivocal identification and purity assessment of the target compound.

Part 1: The Synthetic Blueprint: A Friedel-Crafts Approach

The architecture of (4-cyclohexyl-2-methylpentan-2-yl)cyclohexane, with its two cyclohexyl rings and a branched pentane linker, suggests a convergent synthesis strategy. A logical and efficient method for forging the key carbon-carbon bonds is the Friedel-Crafts alkylation. This classic yet powerful reaction allows for the attachment of an alkyl group to an aromatic ring, which in our case will be a cyclohexyl moiety derived from a suitable precursor.[1][2][3]

Proposed Synthetic Route: A Two-Step Process

Our proposed synthesis commences with the Grignard reaction to create a key tertiary alcohol intermediate, followed by a Friedel-Crafts alkylation to couple the two cyclohexyl rings.

Step 1: Synthesis of the Precursor Alcohol, 4-Cyclohexyl-2-methylpentan-2-ol

The initial step involves the synthesis of the tertiary alcohol, 4-cyclohexyl-2-methylpentan-2-ol, which will serve as the electrophile precursor in the subsequent Friedel-Crafts reaction. This can be efficiently achieved via the reaction of a Grignard reagent with a suitable ketone.

-

Reaction: Methylmagnesium bromide reacts with 4-cyclohexyl-2-pentanone.

-

Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. While information on 4-cyclohexyl-2-pentanone is not directly in the search results, its synthesis is straightforward from commercially available precursors.

Step 2: Friedel-Crafts Alkylation with Cyclohexene

The synthesized tertiary alcohol is then utilized in a Friedel-Crafts alkylation reaction with cyclohexene in the presence of a Lewis acid catalyst.

-

Reaction: 4-Cyclohexyl-2-methylpentan-2-ol reacts with cyclohexene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst).[2][3]

-

Rationale: The Lewis acid will facilitate the formation of a tertiary carbocation from the alcohol. This highly electrophilic carbocation will then be attacked by the nucleophilic double bond of cyclohexene, forming a new carbon-carbon bond. A subsequent hydride shift and/or deprotonation-reprotonation sequence, followed by hydrogenation of any remaining unsaturation (if necessary, though the reaction conditions can favor direct saturation), will yield the target saturated hydrocarbon. The use of a solid acid catalyst could offer advantages in terms of reusability and reduced waste streams.[2]

Experimental Protocol: Synthesis of (4-Cyclohexyl-2-methylpentan-2-yl)cyclohexane

Materials and Reagents:

-

4-Cyclohexyl-2-pentanone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Cyclohexene

-

Anhydrous aluminum chloride (AlCl₃) or a suitable solid acid catalyst

-

Anhydrous dichloromethane

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Synthesis of 4-Cyclohexyl-2-methylpentan-2-ol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-cyclohexyl-2-pentanone dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide solution from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyclohexyl-2-methylpentan-2-ol.[4] Purify by vacuum distillation if necessary.

-

-

Friedel-Crafts Alkylation:

-